Methyl 4-methoxy-3-sulfanylbenzoate
Description
Methyl 4-methoxy-3-sulfanylbenzoate is a methyl ester derivative featuring a methoxy group at the para position and a sulfanyl (thiol) group at the meta position on the benzene ring.
Properties
CAS No. |
647855-89-8 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 4-methoxy-3-sulfanylbenzoate |
InChI |
InChI=1S/C9H10O3S/c1-11-7-4-3-6(5-8(7)13)9(10)12-2/h3-5,13H,1-2H3 |
InChI Key |
FMIWREZBKKVZCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate
Structural Differences :
- Substituent Groups : Replaces the sulfanyl group with a hydroxyl (-OH) and cyclopropylmethoxy (-OCH₂C₃H₅) group at positions 3 and 4, respectively.
- The cyclopropylmethoxy group introduces steric hindrance and lipophilicity, which may affect bioavailability or interaction with biological targets.
Functional Comparison :
- Acidity: The sulfanyl group in Methyl 4-methoxy-3-sulfanylbenzoate is more acidic (pKa ~10–12 for thiols) than the hydroxyl group (pKa ~16–18 for phenols), making the former more reactive in nucleophilic or redox reactions .
- Applications : The corrected compound in lacks explicit use cases, but hydroxyl-containing benzoates are often intermediates in drug synthesis, whereas thiolated derivatives may serve as antioxidants or enzyme inhibitors.
Sulfonylurea-Based Methyl Esters (Pesticide Analogs)
Examples from include metsulfuron-methyl and ethametsulfuron-methyl , which share the methyl ester moiety but differ significantly in structure:
- Core Structure : These compounds feature a triazine ring linked to sulfonylurea groups, enabling herbicidal activity via acetolactate synthase inhibition.
- Contrast with Target Compound :
Methyl Salicylate (Volatile Organic Compound)
Key Differences :
- Substituents : Methyl salicylate has a hydroxyl (-OH) and methoxy (-OCH₃) group at positions 2 and 1, respectively, whereas the target compound has methoxy and sulfanyl groups at positions 4 and 3.
- Volatility : Methyl salicylate is highly volatile due to its ester and hydroxyl groups, making it a common floral scent component. In contrast, the sulfanyl group in this compound may reduce volatility due to stronger intermolecular interactions (e.g., hydrogen bonding or disulfide formation) .
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